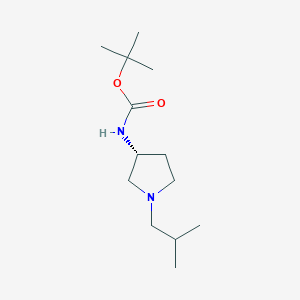

(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in several papers. For example, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate is described, highlighting the importance of optical resolution in obtaining enantiomerically pure compounds . Another study reports the synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, demonstrating the utility of protecting group strategies and the Corey-Fuchs reaction . Additionally, the synthesis of tert-butyl carbamate derivatives as intermediates for the synthesis of nociceptin antagonists is discussed, emphasizing the importance of diastereoselective reduction and isomerization steps .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized using various techniques, including X-ray diffraction. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate is determined, revealing a triclinic space group and specific cell parameters, with the proline ring adopting an envelope conformation . The orientation of carbamate and amide groups in these molecules is also studied, showing how their dipoles contribute to the overall electric dipole moment and influence molecular packing .

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives is explored in the context of various chemical reactions. The use of di-tert-butyl ethynylimidodicarbonate as a general synthon for β-aminoethylation of organic electrophiles is one such example, where the reagent is used to install ethyleneamine groups in a flexible approach to aminoethylation . The synthesis of 9-substituted derivatives of tert-butyl carbamate is another example, where different acid chlorides are reacted to produce a series of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are inferred from their synthesis and structural analysis. Strong intermolecular hydrogen bonds are often observed in the crystal structures, leading to specific molecular packing patterns . The solubility, melting points, and other physical properties are not directly discussed but can be extrapolated from the known behaviors of similar carbamate compounds.

Aplicaciones Científicas De Investigación

Intermediate for Synthesis : The compound has been utilized as an intermediate in the synthesis of other chemical compounds. For instance, it was involved in the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate , which is an intermediate for the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The process was noteworthy for its efficiency, employing a one-pot, two-step telescoped sequence starting from readily available materials and yielding the target product with high purity (Li et al., 2012).

Role in Cyclopropanation and Amide Formation : The compound was involved in a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, highlighting its versatility in complex organic synthesis (Li et al., 2012).

Synthesis from L-Serine : The compound, specifically (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , was synthesized from L-Serine through a multi-step process. This synthesis is significant due to the compound's cytotoxic activity against several human carcinoma cell lines and its role as an intermediate of the natural product jaspine B (Tang et al., 2014).

Chemical Characterization : Apart from its synthesis, studies have focused on characterizing the structure of similar compounds using techniques like 2D heteronuclear NMR experiments. This kind of research aids in understanding the chemical behavior and potential applications of the compound in various fields (Aouine et al., 2016).

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-(2-methylpropyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-15-7-6-11(9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWVEGFRVLKKGA-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CC[C@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)

![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)